3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
“3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a thienopyrimidine derivative . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .
Synthesis Analysis
Thienopyrimidine derivatives can be synthesized through different methods . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is similar to those of purine . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds make them an attractive structural feature in the production of pharmaceutical drugs .Scientific Research Applications
Synthesis and Antibacterial and Antifungal Activity :
- Compounds similar to 3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one have been synthesized and tested for their antibacterial and antifungal activities. These compounds demonstrated higher antifungal activity than fluconazole against Candida fungus species, and also showed significant antibacterial activity (Kahveci et al., 2020).
Chemical Reactivity and Synthesis of Heterocyclic Systems :
- Research has been conducted on the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones, which are structurally related to the compound . These studies have led to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. Some of these synthesized compounds exhibited promising antimicrobial activity (Sirakanyan et al., 2015).
Applications in Organic Chemistry and Biological Activities :
- Pyrimidine and thienopyrimidine derivatives, including compounds similar to this compound, have wide applications in organic chemistry due to their bioactive properties. These compounds have been shown to possess antibacterial, antifungal, and anti-inflammatory activities (Tolba et al., 2018).
Antinociceptive and Anti-inflammatory Properties :
- Thiazolopyrimidine derivatives, which are structurally related to the compound , have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. Some derivatives exhibited significant activities in these areas (Selvam et al., 2012).
Future Directions
Thienopyrimidine derivatives, including “3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, hold promise in drug development due to their various biological activities . Future research may focus on further exploring their therapeutic potentials and improving their selectivity, efficiency, and safety as anticancer medicines .
Mechanism of Action
Target of Action
The primary target of 3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, which can lead to the death of the bacteria .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption can lead to ATP depletion, affecting the survival and replication of the bacteria .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . It has been observed that this compound displays activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203 only, as expected from a Cyt-bd inhibitor .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in different strains of M. tuberculosis can affect the potency of this compound
Properties
IUPAC Name |
3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS/c20-15-8-4-7-14(9-15)16-11-24-18-17(16)21-12-22(19(18)23)10-13-5-2-1-3-6-13/h1-9,11-12H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHZMBXOGJZSKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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